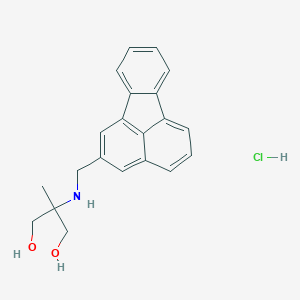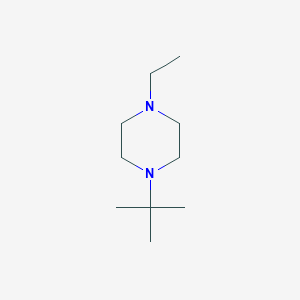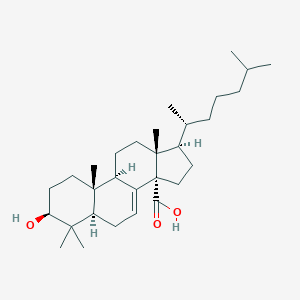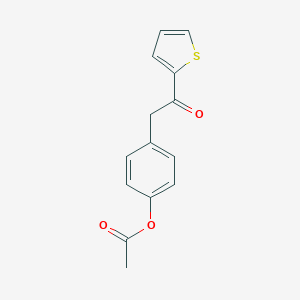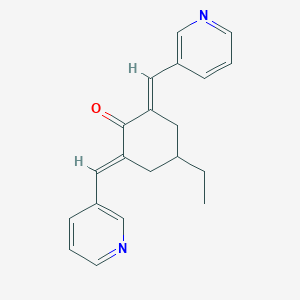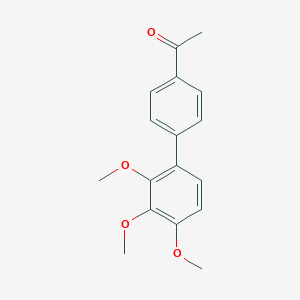
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl, also known as TMA-2, is a synthetic psychedelic compound that belongs to the family of phenethylamines. It is a derivative of the more well-known psychedelic compound, mescaline. TMA-2 was first synthesized in the 1960s and has been the subject of scientific research ever since. In
Wirkmechanismus
The exact mechanism of action of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is not fully understood, but it is believed to act on the serotonin system in the brain. Like other psychedelic compounds, 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is thought to bind to serotonin receptors, particularly the 5-HT2A receptor, which leads to changes in neural activity and altered states of consciousness.
Biochemische Und Physiologische Effekte
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has also been found to increase levels of the stress hormone cortisol, which may be responsible for some of its anxiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has several advantages as a research tool. It is relatively easy to synthesize and has been well-studied, so there is a considerable body of literature on its effects. However, there are also several limitations to its use. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, its psychoactive effects may make it challenging to conduct experiments in a controlled setting.
Zukünftige Richtungen
There are several possible future directions for research on 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. One area of interest is its potential therapeutic applications. It has been suggested that 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl may be useful in the treatment of depression, anxiety, and addiction. Further research is needed to explore these possibilities fully. Another area of interest is the development of new synthetic compounds based on 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. These compounds may have improved therapeutic potential or reduced side effects compared to 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl itself. Overall, 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl remains a fascinating and promising area of research in the field of psychoactive compounds.
Synthesemethoden
The synthesis of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl involves the condensation of 2,3,4-trimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride. The resulting nitrostyrene is then subjected to reductive amination with methylamine to yield 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been used in scientific research to investigate its psychoactive effects. It has been found to have similar effects to other psychedelic compounds, such as mescaline and LSD. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been shown to induce altered states of consciousness, including changes in perception, thought, and mood. It has also been found to have potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
132491-63-5 |
|---|---|
Produktname |
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl |
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
1-[4-(2,3,4-trimethoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C17H18O4/c1-11(18)12-5-7-13(8-6-12)14-9-10-15(19-2)17(21-4)16(14)20-3/h5-10H,1-4H3 |
InChI-Schlüssel |
LUYOBCHXTGJCAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
Andere CAS-Nummern |
132491-63-5 |
Synonyme |
2,3,4-TABP 2,3,4-trimethoxy-4'-acetyl-1,1'-biphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



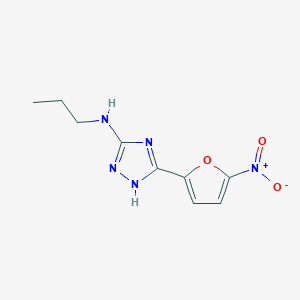
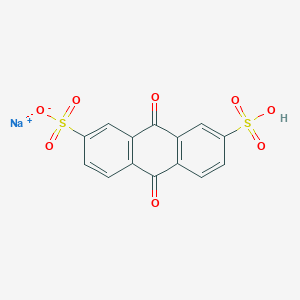
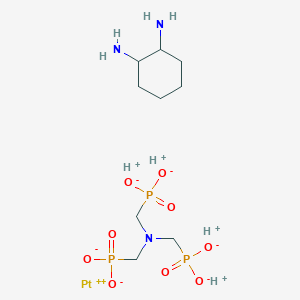
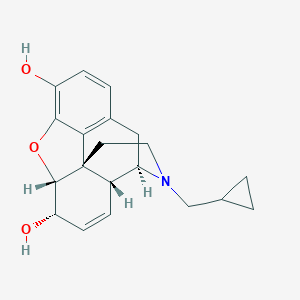
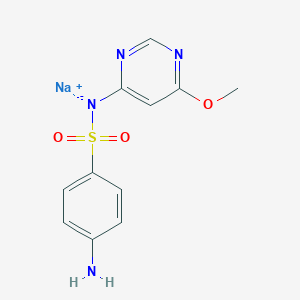
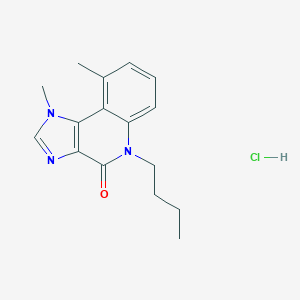

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
